Tetrahydro-2H-pyran-4-carbonyl chloride

Lipophilicity Drug-likeness ADME prediction

Tetrahydro-2H-pyran-4-carbonyl chloride (IUPAC: oxane-4-carbonyl chloride; CAS 40191-32-0) is a six-membered saturated oxygen heterocyclic acyl chloride with molecular formula C₆H₉ClO₂ and molecular weight 148.59 g·mol⁻¹. At 20 °C it is a colorless to light yellow clear liquid with a density of 1.201 g·cm⁻³, an experimentally measured boiling point of 50–52 °C at 1 mmHg (195.6 ± 33.0 °C predicted at 760 mmHg), and a flash point of 72 °C.

Molecular Formula C6H9ClO2
Molecular Weight 148.59 g/mol
CAS No. 40191-32-0
Cat. No. B1334635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-2H-pyran-4-carbonyl chloride
CAS40191-32-0
Molecular FormulaC6H9ClO2
Molecular Weight148.59 g/mol
Structural Identifiers
SMILESC1COCCC1C(=O)Cl
InChIInChI=1S/C6H9ClO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2
InChIKeyRYGUCYSSMOFTSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-2H-pyran-4-carbonyl chloride (CAS 40191-32-0): Physicochemical Identity and Procurement-Significant Baseline Data


Tetrahydro-2H-pyran-4-carbonyl chloride (IUPAC: oxane-4-carbonyl chloride; CAS 40191-32-0) is a six-membered saturated oxygen heterocyclic acyl chloride with molecular formula C₆H₉ClO₂ and molecular weight 148.59 g·mol⁻¹ . At 20 °C it is a colorless to light yellow clear liquid with a density of 1.201 g·cm⁻³, an experimentally measured boiling point of 50–52 °C at 1 mmHg (195.6 ± 33.0 °C predicted at 760 mmHg), and a flash point of 72 °C [1]. Its computed LogP is 0.62 and topological polar surface area is 26.3 Ų . The compound is commercially available from multiple reputable suppliers at purities of ≥97–98% (GC/GC-T), with typical packaging in amber glass bottles under inert gas .

Why Tetrahydro-2H-pyran-4-carbonyl chloride Cannot Be Interchanged with Common Acyl Chloride Alternatives in Drug Discovery and Chemical Synthesis


Acyl chlorides are not functionally interchangeable. Aliphatic acyl chlorides such as tetrahydro-2H-pyran-4-carbonyl chloride are intrinsically more reactive toward nucleophiles than aromatic counterparts like benzoyl chloride, owing to the absence of the electron-donating resonance effect of an aromatic ring that diminishes carbonyl electrophilicity [1]. Beyond this class-level reactivity difference, the tetrahydropyran ring introduces a sterically differentiated spatial environment around the 4-position carbonyl, a permanent dipole from the ring oxygen, and physicochemical properties—including a significantly lower LogP (0.62 versus 2.21 for benzoyl chloride) and higher polar surface area (26.3 versus 17.1 Ų)—that directly affect solubility, permeability, and pharmacokinetic profiles of the derived products . Simple substitution with benzoyl chloride, tetrahydrofuran-3-carbonyl chloride, piperidine-4-carbonyl chloride, or the precursor carboxylic acid therefore alters not only reactivity and handling but also the drug-likeness parameters of final compounds .

Quantitative Comparative Evidence Guide: Tetrahydro-2H-pyran-4-carbonyl chloride Versus Closest Analogs and Alternatives


LogP Differential: Tetrahydro-2H-pyran-4-carbonyl chloride Exhibits 3.6-fold Lower Lipophilicity than Benzoyl Chloride

Tetrahydro-2H-pyran-4-carbonyl chloride has a computed octanol-water partition coefficient (LogP) of 0.62 . By contrast, benzoyl chloride—the most commonly available aromatic acyl chloride—has a LogP of 2.21 . This 3.6-fold difference in LogP (ΔLogP = 1.59 log units) means that products acylated with the tetrahydropyran-4-carbonyl moiety are substantially more hydrophilic than those incorporating a benzoyl group. The topological polar surface area (TPSA) further differentiates the two: 26.3 Ų for the target compound versus 17.1 Ų for benzoyl chloride, a 54% relative increase in PSA that predicts improved aqueous solubility and potentially reduced passive membrane permeability .

Lipophilicity Drug-likeness ADME prediction Lead optimization

Physical State and Handling Advantage: Tetrahydro-2H-pyran-4-carbonyl chloride Is a Liquid at Room Temperature, Unlike the Solid Carboxylic Acid Precursor

Tetrahydro-2H-pyran-4-carbonyl chloride is a liquid at room temperature with a boiling point of 50 °C at 1 mmHg (85 °C at 16 mmHg) and a density of 1.201 g·cm⁻³ [1]. Its direct precursor, tetrahydro-2H-pyran-4-carboxylic acid (CAS 5337-03-1), is a white to off-white crystalline solid with a melting point of 87–89 °C and boiling point of 264.5 °C at 760 mmHg . For automated liquid handling platforms and high-throughput parallel synthesis workflows, the liquid physical state and moderate boiling point of the acyl chloride enable direct dispensing without pre-dissolution, whereas the carboxylic acid requires weighing of solids and dissolution in a compatible solvent prior to coupling activation.

Automated synthesis High-throughput experimentation Process chemistry Handling compatibility

Patent-Proven Biological Relevance: Oxane-4-carbonyl chloride Derivatives Achieve Sub-Micromolar Autotaxin Inhibition (IC₅₀ 190 nM) in US10676446

In US Patent 10,676,446 (Hoffmann-La Roche), oxane-4-carbonyl chloride (CAS 40191-32-0) was employed as a key acylating building block to generate the autotaxin (ATX) inhibitor 9H-fluoren-9-ylmethyl 4-[3-[2-[(3,4-dichlorophenyl)methylamino]-2-oxoethyl]-4-oxoquinazolin-6-yl]piperazine-1-carboxylate (Example 66), which exhibited an IC₅₀ of 190 nM in a fluorescence quenching assay using a specifically labeled MR121 substrate analogue [1]. Within the same patent, closely related analogs employing alternative acylating fragments showed a range of activities: Example 87 (IC₅₀ 76 nM) and Example 171 (IC₅₀ 3 nM) [2]. This establishes that the oxane-4-carbonyl substructure can contribute to biologically meaningful potency in a well-defined target context, positioning this building block as a legitimate fragment for medicinal chemistry hit-to-lead campaigns where ATX or related phosphodiesterase family enzymes are under investigation.

Autotaxin inhibition Enzyme assay Patent SAR Drug discovery intermediate

Comparative Physical Properties Across Heterocyclic Acyl Chloride Analogs: Density and Boiling Point Differentiation

Among closely related cyclic ether and heterocyclic acyl chlorides, tetrahydro-2H-pyran-4-carbonyl chloride occupies a distinct position in physicochemical property space. It has a density of 1.201 g·cm⁻³ and a boiling point of 195.6 °C at 760 mmHg (predicted) or 50 °C at 1 mmHg (experimental) . The five-membered ring analog tetrahydrofuran-3-carbonyl chloride (CAS 69595-02-4) has a higher density of 1.27 g·cm⁻³ and a boiling range of 75–76 °C at 15 mmHg . The nitrogen-containing analog piperidine-4-carbonyl chloride hydrochloride (CAS 42060-79-7) has a lower density of 1.125 g·cm⁻³ and a higher boiling point of 199.8 °C at 760 mmHg [1]. These differences are sufficient to enable separation by distillation and to influence solvent compatibility in reaction workup, making the six-membered oxygen heterocycle a physically differentiated choice.

Physicochemical profiling Purification compatibility Distillation parameters Ring-size effects

Supplier Purity Benchmarking: Tetrahydro-2H-pyran-4-carbonyl chloride Is Routinely Available at ≥97–98% (GC) with Validated Analytical Methods

Multiple independent suppliers offer tetrahydro-2H-pyran-4-carbonyl chloride with rigorously specified purity: TCI certifies purity at >97.0% by both GC and argentometric titration, with NMR confirmation to structure . Aladdin Scientific offers ≥98% purity with argon-charged storage . Chem-Impex specifies ≥98% (GC) , and AKSci provides 98% (GC) minimum . This contrasts with the precursor tetrahydro-2H-pyran-4-carboxylic acid, which is typically supplied at 97–98% purity but as a solid requiring different handling, and with less commonly stocked heterocyclic acyl chlorides such as tetrahydrofuran-3-carbonyl chloride, which is generally available at minimum 95% purity from fewer suppliers . The availability of the target compound at ≥97% purity from at least five independent global suppliers with documented analytical methods (GC, GC-T, argentometric titration, NMR) reduces single-supplier dependency risk for procurement.

Chemical procurement Purity specification Quality control Vendor comparison

Spectroscopic Characterization Completeness: ¹H-NMR, FTIR, and Raman Spectral Data Are Publicly Available for Identity Verification

Full spectroscopic characterization data for tetrahydro-2H-pyran-4-carbonyl chloride are available in public databases, enabling independent identity verification. The ¹H-NMR spectrum (CDCl₃) shows characteristic resonances at δ 1.79–1.93 (2H, m), 1.99–2.06 (2H, m), 2.91–3.00 (1H, m), 3.40–3.49 (2H, m), and 3.97–4.03 (2H, m) ppm, with CI-MS confirming [M+1]⁺ at m/z 131 [1]. Additionally, the SpectraBase database contains 2 NMR spectra, 1 FTIR spectrum, and 1 Raman spectrum for this compound (SpectraBase Compound ID G5O6ZKcy8C9) [2]. This level of characterization completeness exceeds that available for many less common heterocyclic acyl chlorides such as tetrahydrofuran-3-carbonyl chloride, for which NMR and IR reference data are less readily accessible in public repositories.

Analytical characterization Quality assurance Identity confirmation Spectroscopic database

Optimal Application Scenarios for Tetrahydro-2H-pyran-4-carbonyl chloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead: Installing a Moderately Hydrophilic, Drug-Like Acyl Fragment with Patent-Validated Biological Precedent

When a medicinal chemistry program requires acylation of an amine or alcohol with a fragment that improves aqueous solubility without introducing an ionizable center, tetrahydro-2H-pyran-4-carbonyl chloride offers a LogP of 0.62 and PSA of 26.3 Ų—substantially more hydrophilic than benzoyl chloride (LogP 2.21, PSA 17.1 Ų) [Section 3, Evidence Item 1]. The fragment has been validated in a pharmaceutical patent context (US10676446, Example 66), producing an ATX inhibitor with an IC₅₀ of 190 nM [Section 3, Evidence Item 3]. This scenario is strongest when the goal is to reduce LogP and increase TPSA of lead compounds while maintaining synthetic accessibility via a commercial building block available at ≥97% purity from multiple suppliers [Section 3, Evidence Item 5].

Automated Parallel Synthesis and High-Throughput Experimentation: Leveraging Liquid Physical State for Direct Dispensing

Tetrahydro-2H-pyran-4-carbonyl chloride is a liquid at room temperature (bp 50 °C at 1 mmHg, density 1.201 g·cm⁻³), in contrast to the solid precursor carboxylic acid (mp 87–89 °C) [Section 3, Evidence Item 2]. For laboratories operating automated liquid handlers or high-throughput experimentation platforms, this compound can be dispensed directly without pre-weighing or dissolution, enabling integration into parallel amide/ester synthesis arrays. Its boiling point of 85 °C at 16 mmHg also permits facile removal of excess reagent by evaporation under reduced pressure, simplifying workup in plate-based formats. Procurement for this scenario should specify argon-charged packaging and storage at 2–8 °C to maintain purity, as recommended by multiple suppliers [Section 3, Evidence Items 2 and 5].

Physicochemical Property-Guided Building Block Selection: When Distillation Parameters or Density Differentiate Process Feasibility

In process chemistry workflows where distillation is the intended purification method, tetrahydro-2H-pyran-4-carbonyl chloride offers a boiling point (50 °C at 1 mmHg; 195.6 °C at 760 mmHg) and density (1.201 g·cm⁻³) that are distinguishable from both the five-membered ring analog tetrahydrofuran-3-carbonyl chloride (density 1.27 g·cm⁻³, bp 75–76 °C at 15 mmHg) and the nitrogen-containing analog piperidine-4-carbonyl chloride (density 1.125 g·cm⁻³, bp 199.8 °C at 760 mmHg) [Section 3, Evidence Item 4]. These differences are sufficient to permit fractional distillation separation from unreacted starting materials or byproducts in multi-component reaction mixtures. The compound's moisture sensitivity mandates storage under inert gas and handling in anhydrous conditions [Section 3, Evidence Item 5].

Quality-Controlled Procurement for GLP/GMP-Adjacent Research: Identity Verification via Public Spectral Reference Data

For laboratories operating under quality management systems that require incoming material identity verification against independent reference data, tetrahydro-2H-pyran-4-carbonyl chloride is supported by fully assigned ¹H-NMR data (CDCl₃, five multiplets from δ 1.79 to 4.03 ppm), CI-MS confirmation ([M+1]⁺ at m/z 131), and multi-modal spectral records (FTIR, Raman) in the SpectraBase public database [Section 3, Evidence Item 6]. This exceeds the publicly available characterization data for less common heterocyclic acyl chlorides and enables receiving chemists to perform identity confirmation by ¹H-NMR or IR without relying solely on the supplier's certificate of analysis. Combined with multi-supplier availability at ≥97% purity with orthogonal analytical methods (GC, GC-T, argentometric titration), this supports robust procurement practices for regulated research environments [Section 3, Evidence Items 5 and 6].

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